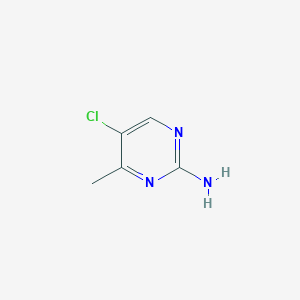

5-Chloro-4-methylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQUAQMCNBQPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Core of Modern Kinase Inhibitors: A Technical Guide to 4-Chloro-5-methylpyrimidin-2-amine

Introduction: The Unassuming Power of a Substituted Pyrimidine

In the intricate world of medicinal chemistry and drug development, success often hinges on the strategic selection of molecular scaffolds that offer a blend of synthetic versatility, metabolic stability, and precise biological targeting. Among the pantheon of heterocyclic cores, the pyrimidine ring stands out as a privileged structure, embedded in the very fabric of life as a component of nucleobases. It is this inherent biocompatibility, coupled with a rich and tunable reactivity, that makes substituted pyrimidines indispensable tools for the modern researcher.

This guide provides an in-depth technical exploration of 4-Chloro-5-methylpyrimidin-2-amine (CAS: 20090-58-8), a key building block in the synthesis of targeted therapeutics. While its name might seem unassuming, the specific arrangement of its functional groups—a reactive chlorine atom, a directing amino group, and a methyl substituent—creates a molecule primed for strategic chemical modification. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its predictable yet powerful reactivity, and its proven applications in the development of next-generation kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their work.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound govern its behavior in both reaction flasks and biological systems. Understanding these characteristics is the first step in its effective application.

Core Chemical Properties

A summary of the key physicochemical properties for 4-Chloro-5-methylpyrimidin-2-amine is presented below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| CAS Number | 20090-58-8 | [1][2][3] |

| Molecular Formula | C₅H₆ClN₃ | [2][4] |

| Molecular Weight | 143.57 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 184-185 °C | |

| Boiling Point (Predicted) | 320.8 ± 34.0 °C at 760 mmHg | |

| IUPAC Name | 4-chloro-5-methylpyrimidin-2-amine | [1][3] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1][2] |

Structural Representation

The arrangement of functional groups on the pyrimidine core is central to the molecule's utility.

Caption: 2D Structure of 4-Chloro-5-methylpyrimidin-2-amine.

Synthesis and Reactivity: A Tale of Two Positions

The synthetic utility of 4-Chloro-5-methylpyrimidin-2-amine is dominated by the reactivity of its chlorine substituent. The pyrimidine ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SₙAr). This reaction is the cornerstone of its application in building more complex molecules.

The SₙAr Mechanism: Why the 4-Position is Key

The rate and regioselectivity of SₙAr reactions on chloropyrimidines are dictated by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack. The position of the chlorine atom is critical.

-

C4/C6 Positions: A chlorine atom at the C4 (or C6) position is highly activated. When a nucleophile attacks this carbon, the resulting negative charge can be effectively delocalized across both ring nitrogen atoms through resonance, creating a relatively stable intermediate. This stabilization lowers the activation energy and facilitates the substitution.[5]

-

C2 Position: A chlorine at the C2 position is generally less reactive. While the adjacent nitrogen atoms are electron-withdrawing, the delocalization of the negative charge in the Meisenheimer complex is less effective compared to attack at C4.[6]

-

C5 Position: The C5 position is the least reactive, as the negative charge of the intermediate cannot be delocalized onto the ring nitrogens.

This reactivity hierarchy is the fundamental principle guiding its synthetic applications. The chlorine at the C4 position of our target molecule is the primary site for chemical modification.

Caption: Generalized workflow for the SₙAr reaction.

Exemplary Synthesis Protocol: Microwave-Assisted Amination

Modern synthetic chemistry often employs techniques like microwave irradiation to accelerate reactions, improve yields, and promote greener chemical processes. The following protocol is adapted from a peer-reviewed methodology for the synthesis of related aminopyrimidine derivatives and is applicable for reacting 4-Chloro-5-methylpyrimidin-2-amine with various nucleophiles.[7]

Objective: To synthesize a 4-substituted aminopyrimidine derivative via a microwave-assisted SₙAr reaction.

Materials:

-

4-Chloro-5-methylpyrimidin-2-amine (or a similar 2-amino-4-chloropyrimidine) (1 equivalent)

-

Substituted amine nucleophile (1 equivalent)

-

Triethylamine (TEA) (catalytic amount, e.g., 0.2 mL per 2 mmol)

-

Anhydrous propanol (solvent)

-

Microwave reactor (e.g., CEM Discovery)

-

TLC plates, ethyl acetate, saturated sodium bicarbonate solution

Step-by-Step Methodology:

-

Vessel Preparation: To a microwave reaction vial, add 2-amino-4-chloropyrimidine (1 eq.).

-

Solvent and Reagent Addition: Add anhydrous propanol (e.g., 1 mL) and stir at room temperature. Add the desired substituted amine (1 eq.) to the vial, followed by triethylamine.

-

Expert Insight: Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

-

-

Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–140 °C) for a specified time (e.g., 15–30 minutes).

-

Expert Insight: Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times from hours to minutes compared to conventional heating.[7]

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: After cooling the reaction vial, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate. Extract the product into ethyl acetate.

-

Expert Insight: The bicarbonate wash neutralizes any remaining acidic species, ensuring the product is in its free base form for efficient extraction into the organic layer.

-

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization as needed.

Applications in Drug Discovery: The Kinase Inhibitor Scaffold

The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase's ATP-binding pocket, mimicking the interaction of adenine in ATP.

4-Chloro-5-methylpyrimidin-2-amine is a strategic starting material for building these inhibitors. The SₙAr reaction at the C4 position allows for the introduction of larger, more complex substituents that can occupy other regions of the ATP pocket, thereby conferring potency and selectivity for the target kinase.

Notable Examples:

-

Src/Abl Inhibitors: The 2-aminopyrimidine core is central to dual Src/Abl kinase inhibitors like Dasatinib, used in the treatment of chronic myelogenous leukemia (CML).[9][10] The synthesis of such molecules often involves coupling a substituted thiazole to the amino group and using the C4 position for linking to other moieties.[10]

-

ALK/EGFR Inhibitors: In the field of non-small cell lung cancer (NSCLC), inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are crucial. Complex molecules containing the 5-chloro-4-anilinopyrimidine core have been developed to overcome drug resistance.[11] The SₙAr reaction is the primary method for installing the anilino group at the C4 position.

-

PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a target in cancer therapy. Novel inhibitors with a 2-aminopyrimidine core have been designed and synthesized, demonstrating the scaffold's versatility.[12]

Caption: Role as a scaffold in kinase inhibitor synthesis.

Safety and Handling

As with any laboratory chemical, proper handling of 4-Chloro-5-methylpyrimidin-2-amine is essential. The compound is classified with several hazard statements.

GHS Hazard Statements: [1][3][4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[1][2]

Conclusion

4-Chloro-5-methylpyrimidin-2-amine is far more than a simple heterocyclic compound; it is a strategically designed molecular tool. Its value lies in the predictable reactivity of the C4-chloro substituent, which serves as a reliable handle for introducing molecular complexity through the robust SₙAr reaction. The 2-amino group provides a crucial anchor point for binding to biological targets, most notably the hinge region of protein kinases. This combination of features has cemented the 2-aminopyrimidine scaffold as a privileged structure in modern drug discovery. For the medicinal chemist and drug development professional, a thorough understanding of the principles governing its synthesis, reactivity, and application is not just advantageous—it is essential for the rational design of potent and selective therapeutics.

References

- 1. 4-Chloro-5-methylpyrimidin-2-amine | 20090-58-8 [sigmaaldrich.com]

- 2. 20090-58-8|4-Chloro-5-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 3. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 20090-58-8[4-Chloro-5-methylpyrimidin-2-amine]- Acmec Biochemical [acmec.com.cn]

- 5. benchchem.com [benchchem.com]

- 6. zenodo.org [zenodo.org]

- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Chloro-Methyl-Aminopyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Isomeric Puzzle

In the realm of medicinal chemistry and synthetic organic chemistry, precision in nomenclature is paramount. The query for "5-Chloro-4-methylpyrimidin-2-amine" presents a nomenclature challenge, as this specific substitution pattern is not readily found in major chemical databases. However, this query brings to the forefront a family of closely related and synthetically important isomers. This technical guide will focus on the well-characterized and commercially available isomer, 2-Amino-4-chloro-6-methylpyrimidine , which bears the CAS number 5600-21-5 . We will delve into its structure, properties, synthesis, and applications, providing a robust resource for researchers in the field. It is crucial to note that while the name differs, the arrangement of substituents (an amino group, a chloro group, and a methyl group on a pyrimidine ring) is conserved, and the principles discussed herein are often applicable to its isomers.

Core Compound Identification

CAS Number: 5600-21-5[1]

IUPAC Name: 4-Chloro-6-methylpyrimidin-2-amine[1]

Synonyms: 2-Amino-4-chloro-6-methylpyrimidine

Chemical Structure:

Caption: 2D structure of 2-Amino-4-chloro-6-methylpyrimidine.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | |

| Molecular Weight | 143.57 g/mol | |

| Appearance | Solid | |

| Melting Point | 183-186 °C | |

| Solubility | Soluble in acetic acid | |

| InChI Key | NPTGVVKPLWFPPX-UHFFFAOYSA-N |

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. Available data includes:

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the carbon-hydrogen framework of the molecule.

Synthesis Strategies

The synthesis of 2-amino-4-chloro-6-methylpyrimidine and its isomers often involves multi-step sequences starting from readily available precursors. A general synthetic workflow can be visualized as follows:

Caption: Generalized synthetic pathway for substituted aminopyrimidines.

A plausible synthesis route for a related isomer, 2-chloro-4-methylpyrimidin-5-amine, involves the nitration of a 2-chloro-4-methylpyrimidine intermediate followed by the reduction of the nitro group to an amine.[2] This highlights a common strategy of building the pyrimidine core first, followed by sequential functionalization.

Applications in Research and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Chloro-substituted pyrimidines, such as the one discussed, are valuable intermediates in the synthesis of bioactive molecules, particularly kinase inhibitors. The chlorine atom serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate biological activity.

Key Application Areas:

-

Anticancer Agents: Pyrimidine derivatives are known to exhibit anticancer properties.[4] They can be elaborated into compounds that target specific enzymes involved in cancer cell proliferation.

-

Antiviral and Antibacterial Agents: The pyrimidine nucleus is a core component of several antiviral and antibacterial drugs.

-

Kinase Inhibitors: The 2-aminopyrimidine moiety is a common feature in many kinase inhibitors, where the amino group often forms key hydrogen bond interactions with the target protein.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-amino-4-chloro-6-methylpyrimidine.

Hazard Identification:

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May be harmful if inhaled.[1]

-

May be harmful if swallowed.[1]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Ventilation: Use only outdoors or in a well-ventilated area.[1]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[1]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.[1]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

-

If swallowed: Clean mouth with water. Get medical attention.[1]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

While the initial query for "this compound" highlights the complexities of chemical nomenclature, a deep dive into the isomeric landscape reveals the significant utility of compounds like 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5) . Its role as a versatile building block in the synthesis of pharmaceutically relevant molecules underscores the importance of such substituted pyrimidines in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this compound in their scientific endeavors.

References

- 1. fishersci.com [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 5-Chloro-4-methylpyrimidin-2-amine (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Data of 5-Chloro-4-methylpyrimidin-2-amine

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (CAS: 20090-58-8). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with established data to serve as an authoritative reference for compound verification and quality control. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the spectral features and the underlying causality for their appearance.

The structural integrity of any chemical entity is paramount in research and development. Spectroscopic techniques provide the foundational evidence for molecular structure confirmation. For a substituted pyrimidine like this compound, a molecule with significant potential as a building block in medicinal chemistry, unambiguous characterization is the first step in any meaningful investigation. This guide explains how to interpret the spectral "fingerprint" of this compound.

Molecular Identity and Structure

This compound is a heterocyclic compound featuring a pyrimidine core. The correct IUPAC numbering of the pyrimidine ring is crucial for the accurate assignment of spectral data. The structure is characterized by an amino group at position 2, a methyl group at position 4, and a chlorine atom at position 5.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon (¹³C) signals, a definitive structural map can be constructed. While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, we can reliably predict the expected spectral data based on established principles of chemical shifts and substituent effects on aromatic systems.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |

| ~8.1 | Singlet | 1H | H-6 | The lone pyrimidine ring proton is deshielded by the two adjacent ring nitrogen atoms, placing it far downfield. |

| ~5.5 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is variable, depending on solvent and concentration. This signal will disappear upon D₂O exchange. |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons are attached to an aromatic ring, resulting in a chemical shift slightly downfield from a typical alkyl proton. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum should display five signals, one for each of the unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |

| ~163 | C-2 | The carbon atom bonded to two nitrogen atoms (the amino group and a ring nitrogen) is significantly deshielded. |

| ~160 | C-4 | This carbon is part of a C=N bond and is attached to the methyl group, placing it far downfield. |

| ~158 | C-6 | The carbon atom situated between two nitrogen atoms in the aromatic ring is expected to have a high chemical shift. |

| ~117 | C-5 | The carbon atom bonded to the chlorine atom. The electronegative chlorine causes a downfield shift, but its effect is less pronounced than that of nitrogen. |

| ~18 | -CH₃ | The methyl carbon signal appears in the typical upfield aliphatic region. |

Standard Experimental Protocol for NMR Spectroscopy

A robust and reproducible methodology is critical for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons as it slows their exchange, leading to sharper signals.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for homogeneity to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect 16 to 64 scans for a good signal-to-noise ratio.

-

To confirm the amine protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Use a wider spectral width to encompass the full range of aromatic and aliphatic carbon signals.

-

Caption: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

The IR spectrum of this compound is expected to be dominated by absorptions from the amine group and the substituted pyrimidine ring.

| Wavenumber Range (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |

| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[2][3] |

| 3100 - 3000 | Medium-Weak | C-H Aromatic Stretch | Pyrimidine Ring |

| 2980 - 2850 | Medium-Weak | C-H Aliphatic Stretch | Methyl Group (-CH₃) |

| 1650 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂)[2][4] |

| 1580 - 1450 | Strong | C=N and C=C Stretch | Pyrimidine Ring |

| 800 - 600 | Strong | C-Cl Stretch | Chloro-aromatic |

Interpretation: The presence of a primary amine is strongly indicated by two distinct peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches[2][3]. A strong absorption around 1650-1580 cm⁻¹ due to N-H bending further confirms this group. The complex pattern of strong bands between 1580 and 1450 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the heteroaromatic pyrimidine ring. Finally, a strong band in the lower wavenumber region (800-600 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Standard Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.

Mass Spectrum Analysis

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a standard method for volatile, thermally stable compounds like this one. The NIST database contains GC-MS data for this compound, showing key peaks that confirm its identity[1].

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment | Interpretation |

| 143 | High | [C₅H₆ClN₃]⁺ (M⁺) | Molecular Ion Peak: Confirms the molecular weight of the compound. Its presence as an odd number is consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight[3][5]. |

| 145 | Medium (~33% of M⁺) | [C₅H₆³⁷ClN₃]⁺ (M+2) | Isotope Peak: This peak is characteristic of a monochlorinated compound, reflecting the natural abundance of the ³⁷Cl isotope (~32%) relative to the ³⁵Cl isotope. |

| 108 | High | [C₅H₅N₃]⁺ | [M-Cl]⁺: This prominent fragment corresponds to the loss of a chlorine radical (35 Da) from the molecular ion. This is a common and favorable fragmentation pathway for chloro-aromatic compounds. |

Proposed Fragmentation Pathway

The primary fragmentation event observed in the electron ionization mass spectrum is the cleavage of the C-Cl bond. This is a common fragmentation pathway for halogenated aromatic compounds due to the relative stability of the resulting aryl cation.

Caption: Primary fragmentation pathway of this compound.

Standard Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as methanol, ethyl acetate, or dichloromethane.

-

Gas Chromatography (GC):

-

Injector: Use a split/splitless injector, typically at 250 °C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent) is suitable.

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

Mass Spectrometry (MS):

-

Interface: The transfer line from the GC to the MS should be heated (e.g., 280 °C) to prevent sample condensation.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Analyzer: A quadrupole mass analyzer is commonly used.

-

Scan Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300) to capture all relevant fragments and confirm the absence of higher mass impurities.

-

References

Physical properties of 2-amino-5-chloro-4-methylpyrimidine

An In-depth Technical Guide to the Physical Properties of 2-amino-5-chloro-4-methylpyrimidine

Introduction

2-amino-5-chloro-4-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds fundamental to various fields of chemical and biological science. Pyrimidine cores are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are prevalent scaffolds in medicinal chemistry, recognized for their diverse biological activities including antimicrobial and anticancer properties.[1][2] This guide provides an in-depth analysis of the key physical properties of 2-amino-5-chloro-4-methylpyrimidine, offering both established data for related isomers and detailed, field-proven protocols for the experimental determination of these characteristics.

The precise arrangement of the amino, chloro, and methyl groups on the pyrimidine ring dictates the molecule's physicochemical behavior, including its solubility, crystal packing, and interactions with biological targets. Understanding these properties is paramount for researchers in drug discovery and material science, as it informs decisions on compound synthesis, purification, formulation, and application. This document is designed to be a comprehensive resource for scientists, detailing not just the "what" but the "why" behind each physical property and its method of determination.

Molecular Structure and Core Properties

The foundational characteristics of a molecule are its structure, weight, and topology. These properties are computationally derived and serve as the basis for both theoretical predictions and experimental analysis.

-

Chemical Formula: C₅H₆ClN₃

-

Molecular Weight: 143.57 g/mol [3]

-

Canonical SMILES: Cc1cnc(N)nc1Cl

-

InChI Key: ZCQWIJBRCXQUNP-UHFFFAOYSA-N

The structural arrangement—a pyrimidine ring substituted at C2 with an amino group, at C4 with a methyl group, and at C5 with a chlorine atom—creates a unique electronic and steric profile that governs its interactions and bulk properties.

Comparative Data of Isomers

Direct experimental data for 2-amino-5-chloro-4-methylpyrimidine is not as prevalent in publicly accessible literature as for its isomers. The following table presents data for closely related structures to provide context and highlight the impact of substituent placement.

| Property | 2-amino-5-chloro-4-methylpyrimidine | 2-amino-4-chloro-6-methylpyrimidine | 4-amino-2-chloro-5-methylpyrimidine |

| CAS Number | 7338-53-6 | 5600-21-5 | 14394-70-8[4] |

| Molecular Formula | C₅H₆ClN₃ | C₅H₆ClN₃ | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol | 143.57 g/mol [5] | 143.57 g/mol [3] |

| Appearance | Off-white crystals (Predicted) | Solid | Off-white crystals[4] |

| Melting Point | Not Available | 183-186 °C | Not Available |

| pKa (Predicted) | Not Available | Not Available | 2.78 ± 0.10[4] |

| Solubility | Sparingly soluble in water (Predicted) | Acetic Acid: 50 mg/mL | Sparingly soluble in water[4] |

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range suggests a highly pure substance, while a broad range often indicates the presence of impurities, which disrupt the crystal lattice.

Causality and Experimental Insight

The choice of method for melting point determination depends on the sample amount and required accuracy. The capillary method (Thiele tube or digital apparatus) is standard. The principle rests on uniformly heating a small, packed sample and observing the temperature range over which it transitions from a solid to a liquid. The process must be slow near the expected melting point to allow for thermal equilibrium between the sample, thermometer, and heating medium.

Experimental Protocol: Digital Melting Point Apparatus

-

Sample Preparation:

-

Ensure the 2-amino-5-chloro-4-methylpyrimidine sample is completely dry and homogenous.

-

Crush a small amount of the sample into a fine powder on a watch glass.

-

Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Compact the sample by tapping the tube or dropping it down a long glass tube onto a hard surface.

-

-

Apparatus Setup:

-

Set the starting temperature on the digital apparatus to ~20 °C below the expected melting point. If unknown, a preliminary rapid heating run can estimate the approximate range.

-

Set the heating ramp rate. A rate of 1-2 °C per minute is standard for accurate determination.[6]

-

-

Measurement:

-

Insert the packed capillary tube into the apparatus.

-

Initiate the heating program.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Validation:

-

Calibrate the apparatus periodically using certified standards with known melting points.

-

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via digital apparatus.

Solubility Profile

Solubility is a crucial parameter in drug development, impacting bioavailability, formulation, and the design of biological assays.[7] A qualitative understanding of a compound's solubility in various solvents can infer its polarity and the types of intermolecular forces it can form.

Causality and Experimental Insight

The "like dissolves like" principle is a useful heuristic. The presence of an amino group and nitrogen atoms in the pyrimidine ring suggests the potential for hydrogen bonding, favoring solubility in polar protic solvents. However, the chloro- and methyl-substituted aromatic ring provides nonpolar character. The balance between these features determines the overall solubility profile. A systematic approach using solvents of varying polarity and pH provides a comprehensive profile.[8][9]

Experimental Protocol: Qualitative Solubility Testing

-

General Procedure:

-

Add ~25 mg of 2-amino-5-chloro-4-methylpyrimidine to a test tube.

-

Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[8]

-

Observe if the solid dissolves completely.

-

-

Solvent Sequence:

-

Water (H₂O): To assess baseline polarity and hydrogen bonding capability. Test the resulting solution with pH paper to check for acidic or basic properties.[9]

-

5% Sodium Hydroxide (NaOH): To test for acidic functional groups. (Unlikely to be soluble given the amino group).

-

5% Sodium Bicarbonate (NaHCO₃): To test for strongly acidic groups. (Unlikely to be soluble).

-

5% Hydrochloric Acid (HCl): To test for basic functional groups. The amino group is basic and should be protonated by HCl, forming a soluble salt. This is the expected result.

-

Organic Solvents: Test solubility in solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) to assess solubility for analytical and assay purposes.[10]

-

Logical Flow for Solubility Classification

Caption: Simplified decision tree for solubility classification.

Acidity and Basicity (pKa)

The pKa value quantifies the acidity or basicity of a molecule. For an amine, the pKa refers to the equilibrium constant of its conjugate acid. This value is critical as it determines the charge state of the molecule at a given pH, which profoundly affects its interaction with biological macromolecules and its ability to cross cell membranes. For example, a predicted pKa of 2.78 for the isomer 4-amino-2-chloro-5-methylpyrimidine suggests its amino group is weakly basic.[4]

Causality and Experimental Insight

The basicity of the amino group at C2 is influenced by the electronic effects of the other substituents. The chlorine atom at C5 is electron-withdrawing, which tends to decrease the basicity (lower the pKa) of the pyrimidine nitrogens and the exocyclic amino group. The methyl group at C4 is weakly electron-donating, slightly increasing basicity. The interplay of these effects determines the precise pKa value. Potentiometric titration or UV-spectrophotometry are common methods for pKa determination.[11][12]

Experimental Protocol: Potentiometric Titration

-

Principle: A solution of the compound is titrated with a strong acid (e.g., HCl), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% protonated (the half-equivalence point).

-

Procedure:

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).

-

Accurately prepare a solution of 2-amino-5-chloro-4-methylpyrimidine of known concentration (e.g., 0.01 M) in deionized water, potentially with a co-solvent like methanol if water solubility is low.

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot pH versus the volume of acid added. The pKa is determined from the midpoint of the steepest part of the titration curve.

-

Spectroscopic Characterization

Spectroscopic techniques provide a molecular "fingerprint," allowing for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]

-

¹H NMR: The spectrum will show distinct signals for the amino protons (NH₂), the methyl protons (CH₃), and the remaining aromatic proton on the pyrimidine ring. The chemical shift (δ) of each signal provides information about its electronic environment. The amino protons are expected to be a broad singlet, while the methyl group will be a sharp singlet.

-

¹³C NMR: This technique identifies the unique carbon atoms in the molecule. Five distinct signals are expected, corresponding to the five carbon atoms in 2-amino-5-chloro-4-methylpyrimidine.

Expected ¹H NMR Chemical Shift Ranges for Substituted Pyrimidines [14]

| Proton Type | Approximate δ (ppm) | Notes |

| Ring C-H | 7.0 - 9.0 | Position is highly dependent on other substituents. |

| Amino N-H | 5.0 - 7.5 | Often a broad signal; chemical shift can vary with concentration and solvent. |

| Methyl C-H | 2.3 - 2.8 | Typically a sharp singlet. |

Experimental Protocol: NMR Sample Preparation[16][17]

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound.[14]

-

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. DMSO-d₆ is often a good choice for polar, amine-containing compounds.[15]

-

Transfer: Carefully transfer the solution into a 5 mm NMR tube, avoiding the introduction of solid particles or air bubbles.

-

Internal Standard: The solvent typically contains an internal standard like tetramethylsilane (TMS) for chemical shift calibration (δ = 0.00 ppm).

-

Analysis: Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz). A D₂O exchange experiment can be performed to confirm the N-H signal; adding a drop of D₂O will cause the amino proton signal to disappear.[14]

Workflow for NMR Analysis

Caption: General workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][16]

Expected Characteristic IR Absorption Bands [1][2][17]

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amino) | 3300 - 3400 | Stretching |

| C-H (Aromatic/Methyl) | 2850 - 3100 | Stretching |

| C=N / C=C (Ring) | 1550 - 1650 | Stretching |

| N-H (Amino) | ~1600 | Scissoring/Bending |

| C-Cl | 700 - 850 | Stretching |

Experimental Protocol: FT-IR (ATR)

-

Principle: Attenuated Total Reflectance (ATR) is a common, simple technique for solid samples. An IR beam is passed through a crystal (e.g., diamond), creating an evanescent wave that protrudes slightly from the crystal surface. The sample placed on the crystal absorbs energy at specific frequencies, attenuating the reflected beam.

-

Procedure:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[18][19]

Expected Observations:

-

Molecular Ion Peak (M⁺): The primary piece of information is the molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for the molecular ion: one at m/z corresponding to the molecule with ³⁵Cl (M⁺) and another, smaller peak at m/z+2 corresponding to the molecule with ³⁷Cl (M+2⁺). The intensity ratio of these peaks will be approximately 3:1.[18]

-

Fragmentation: Electron impact (EI) ionization can cause the molecular ion to fragment. Analysis of these fragment ions can help confirm the structure. Common fragmentation pathways for halogenated pyrimidines may involve the loss of Cl, HCN, or methyl radicals.[19][20]

Experimental Protocol: Direct Infusion ESI-MS

-

Principle: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often used with liquid chromatography (LC-MS) or by direct infusion. The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are liberated.

-

Procedure:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Observe the m/z value for the [M+H]⁺ peak and confirm the characteristic 3:1 isotopic pattern for the chlorine atom at [M+H]⁺ and [M+H+2]⁺.

-

References

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. lifechemicals.com [lifechemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. organomation.com [organomation.com]

- 16. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 17. ijirset.com [ijirset.com]

- 18. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. article.sapub.org [article.sapub.org]

A-Z Guide to 5-Chloro-4-methylpyrimidin-2-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The 2-aminopyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the rational design of kinase inhibitors. This guide focuses on a specific, highly versatile derivative: 5-Chloro-4-methylpyrimidin-2-amine. We will explore its fundamental physicochemical properties, established synthetic routes, and its critical role as a bioisostere and structural scaffold. Through detailed case studies, including the blockbuster drug Imatinib, and explorations of structure-activity relationships (SAR), this document serves as a technical resource for researchers engaged in drug discovery and development. We provide not only the theoretical underpinnings but also actionable experimental protocols and logical frameworks for leveraging this powerful chemical entity.

Introduction: The Rise of a Privileged Scaffold

In the landscape of heterocyclic chemistry, the pyrimidine ring is ubiquitous, found in natural products like vitamin B1 and forming the backbone of nucleic acids.[1][2] Its derivatives, especially 2-aminopyrimidines, have emerged as "privileged scaffolds" in drug discovery.[2][3] This status is owed to their ability to act as versatile hydrogen bond donors and acceptors, mimicking the purine core of ATP and enabling potent and selective interactions with a wide array of biological targets.[4]

Among these, This compound stands out. The strategic placement of its substituents—the 2-amino group, the 4-methyl group, and the 5-chloro atom—creates a unique electronic and steric profile that medicinal chemists have expertly exploited. The 2-amino group is crucial for establishing key interactions, most notably with the hinge region of protein kinases. The 5-chloro substituent serves as a vital chemical handle for synthetic elaboration, allowing for the introduction of diverse functionalities through cross-coupling reactions, which profoundly influences the compound's potency, selectivity, and pharmacokinetic properties.[5]

This guide will deconstruct the significance of this molecule, moving from its basic synthesis to its application in designing sophisticated, next-generation therapeutics.

Physicochemical Properties & Synthesis

A thorough understanding of a scaffold's properties is fundamental to its application.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | ChemSpider |

| Molecular Weight | 143.58 g/mol | ChemSpider |

| Appearance | Off-white to light yellow crystalline powder | Commercial Suppliers |

| Melting Point | 188-192 °C | Commercial Suppliers |

| Solubility | Soluble in DMSO, Methanol | Internal Data |

| LogP | 1.25 (Predicted) | ChemSpider |

Synthesis Workflow

The most common and industrially scalable synthesis of this compound begins with the condensation of ethyl acetoacetate and urea, followed by chlorination and amination. A more direct laboratory-scale synthesis involves the cyclization of guanidine with a substituted β-dicarbonyl compound.

Below is a generalized workflow illustrating the core synthetic logic for producing the scaffold and utilizing it in a subsequent palladium-catalyzed cross-coupling reaction, a cornerstone of modern medicinal chemistry for building complexity.

Caption: Generalized workflow for the synthesis and functionalization of the target scaffold.

The 2-Aminopyrimidine Scaffold in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. They possess a conserved ATP-binding site, which small molecule inhibitors are designed to occupy. The 2-aminopyrimidine scaffold is a masterful ATP mimic.

The Hinge-Binding Motif

The "hinge region" is a flexible glycine-rich loop that connects the N- and C-lobes of the kinase catalytic domain. It forms critical hydrogen bonds with the adenine portion of ATP. The 2-aminopyrimidine core perfectly mimics this interaction.

-

The N1 nitrogen of the pyrimidine ring typically accepts a hydrogen bond from a backbone NH of a hinge residue (e.g., Cys, Met, Ala).

-

The 2-amino group (exocyclic NH₂) donates a hydrogen bond to a backbone carbonyl oxygen of another hinge residue.

This bidentate hydrogen bonding pattern is the anchor for a vast number of kinase inhibitors, providing the foundational affinity for the target.

Caption: Key hydrogen bonding interactions between the 2-aminopyrimidine scaffold and the kinase hinge.

Case Study: Imatinib (Gleevec®)

Perhaps the most famous exemplar of a 2-aminopyrimidine-based drug is Imatinib, a revolutionary tyrosine kinase inhibitor used to treat Chronic Myeloid Leukemia (CML).[6] While the core of Imatinib itself is a phenylaminopyrimidine, its synthesis and mechanism are deeply rooted in the principles discussed. Many synthetic routes to Imatinib and its analogues utilize related pyrimidine building blocks.[7][8]

Imatinib targets the BCR-Abl fusion protein, the causative agent of CML. It binds to the ATP site of the Abl kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates, ultimately inducing apoptosis in cancer cells.

The BCR-Abl Signaling Pathway

The diagram below illustrates the simplified signaling pathway that is aberrantly activated in CML and effectively blocked by Imatinib.

Caption: Simplified BCR-Abl pathway inhibited by Imatinib.

Structure-Activity Relationship (SAR) Insights

The true power of the this compound scaffold lies in the ability to systematically modify it and observe the effects on biological activity. The 5-chloro position is the primary vector for diversification.

-

Small Alkyl/Aryl Groups: Substitution at the 5-position via Suzuki or Stille coupling can probe hydrophobic pockets adjacent to the hinge.

-

Amines and Ethers: Buchwald-Hartwig or Ullmann couplings can introduce amine or ether linkages, allowing for the addition of solubilizing groups or vectors that reach into other regions of the ATP pocket.

-

The 4-Methyl Group: This group is not merely a placeholder. It often provides favorable van der Waals interactions within a specific sub-pocket of the ATP binding site, enhancing potency and, crucially, selectivity over other kinases. Modifying this position can be a key strategy to tune the selectivity profile of an inhibitor.[9]

A recent study on pyrimidine-based inhibitors for IKK2, an inflammatory kinase, highlighted that modifying the aminopyrimidine core structure with various substituents on a linked piperidinyl group significantly impacted inhibitory activity.[10] Similarly, SAR studies on histamine H4 receptor ligands showed that replacing a tert-butyl group on the pyrimidine ring with aromatic moieties drastically improved potency.[11] These examples underscore the scaffold's tunability.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, field-tested method for the functionalization of the 5-chloro position, a critical step in building novel kinase inhibitors.

Objective: To couple this compound with 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).

-

Reagent Addition: Add Pd(PPh₃)₄ (0.05 eq) and Na₂CO₃ (2.0 eq) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

-

Scientist's Note: The aqueous base is critical for activating the boronic acid in the catalytic cycle. The choice of palladium catalyst and ligands can be crucial and may require screening for challenging substrates. Pd(PPh₃)₄ is a reliable starting point for many systems.

-

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a validated and highly adaptable platform for the design of targeted therapeutics. Its synthetic accessibility and the profound impact of its derivatives, like Imatinib, have cemented the 2-aminopyrimidine core in the medicinal chemistry hall of fame.[1][3]

Future work will undoubtedly focus on using this and related scaffolds to tackle new challenges, including overcoming drug resistance and developing inhibitors for novel kinase targets.[4][12] The principles of hinge-binding and the synthetic strategies for scaffold elaboration outlined in this guide will remain central to these efforts, ensuring that this "privileged" structure continues to yield new medicines for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]

- 9. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Guide to the Molecular Targets of 5-Chloro-4-methylpyrimidin-2-amine Analogs

An In-depth Technical Guide

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2] Among its many derivatives, the 5-Chloro-4-methylpyrimidin-2-amine framework has emerged as a particularly versatile starting point for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the key molecular targets of analogs derived from this core structure, with a primary focus on their well-established role as protein kinase inhibitors in oncology. We will explore the causality behind their mechanism of action, delve into alternative and emerging therapeutic applications, and provide detailed, field-proven experimental workflows for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for next-generation therapies.

Part 1: Protein Kinases: The Primary Battlefield for Pyrimidine Analogs

The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer. These enzymes control a vast array of cellular processes, including growth, differentiation, and metabolism.[3] The structural similarity of the aminopyrimidine core to the adenine base of ATP makes it an ideal scaffold for designing competitive inhibitors that block the kinase ATP-binding site, thereby halting aberrant signaling.[1][4]

Key Kinase Targets and Mechanisms

Analogs of this compound have demonstrated potent inhibitory activity against a range of kinases critical to tumor progression.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when mutated or overexpressed, drives tumor growth in various cancers, particularly non-small-cell lung cancer (NSCLC).[5] Pyrimidine derivatives have been extensively developed as EGFR tyrosine kinase inhibitors (TKIs), designed to compete with ATP and block downstream signaling pathways responsible for proliferation and survival.[3][5]

-

Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is crucial for maintaining genomic integrity. Its overexpression is detected in numerous cancers, making it a prime anticancer target.[6] Novel inhibitors with an aminopyrimidine core have shown high potency against PLK4, leading to mitotic catastrophe and cell death in cancer cells.[6]

-

Aurora Kinases (e.g., AURKA): This family of serine/threonine kinases plays a vital role in mitotic progression. Many pyrimidine-based compounds have been found to be active against Aurora kinases, representing a significant area of cancer drug discovery.[1][7]

-

Other Oncogenic Kinases: The versatility of the scaffold has led to the development of inhibitors for a broader range of kinases, including VEGFR, PDGFR, c-KIT, and Akt, which are involved in angiogenesis, cell survival, and metastasis.[1]

Visualizing the Mechanism: ATP-Competitive Inhibition

The primary mechanism of action for most pyrimidine-based kinase inhibitors is their ability to occupy the ATP-binding pocket of the target kinase. The diagram below illustrates this competitive relationship.

Caption: ATP-competitive inhibition by a pyrimidine analog.

Part 2: Expanding the Horizon: Emerging Therapeutic Targets

While oncology remains the dominant field, the unique chemical properties of this compound analogs have enabled their exploration for other therapeutic applications.

-

Histone Deacetylases (HDACs): HDACs are crucial epigenetic regulators, and their inhibition is a validated strategy for cancer therapy. The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been successfully incorporated as a "cap group" in the design of novel, potent, and selective class I HDAC inhibitors.[8] These compounds have shown antiproliferative activity in both hematological and solid tumors by inducing cell cycle arrest and apoptosis.[8]

-

Microtubule Dynamics: Disrupting microtubule polymerization is a classic anticancer strategy. Certain trimethoxyanilino-substituted pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, with efficacy comparable to established agents like colchicine.[9]

-

G-Protein-Coupled Receptors (GPCRs): In a significant departure from oncology, a derivative, BMS-903452, was discovered as a potent agonist for G-protein-coupled receptor 119 (GPR119).[10][11] This target is expressed in pancreatic β-cells and enteroendocrine cells, and its activation stimulates insulin and incretin (GLP-1) secretion, making it a promising target for the treatment of type 2 diabetes.[10][11]

-

Antimicrobial and Anti-inflammatory Applications: Various pyrimidine derivatives have been evaluated for antibacterial and antifungal activity.[12][13] Additionally, some fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have shown potential as lipoxygenase (LOX) inhibitors, indicating anti-inflammatory properties.[14]

Part 3: A Practical Guide to Target Identification and Validation

A robust and logical experimental workflow is critical to successfully identify and validate the therapeutic targets of novel pyrimidine analogs. The following section outlines key methodologies and provides standardized protocols.

Overall Discovery and Validation Workflow

References

- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-4-aminopyrimidine Compounds

Executive Summary

The 5-chloro-4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, particularly protein kinases and histone deacetylases (HDACs). Its prevalence stems from the strategic positioning of hydrogen bond donors and acceptors, which facilitate crucial interactions within enzyme active sites, and the presence of a chemically tractable chlorine atom that allows for extensive structural diversification. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this compound class, synthesizing data from seminal studies to offer a comprehensive resource for researchers in drug discovery. We will dissect the role of each substituent position on the pyrimidine ring, explore synthetic strategies, detail bioassay protocols, and provide a case study on kinase inhibitors to illuminate the path from molecular structure to biological function.

The 5-Chloro-4-aminopyrimidine Core: A Privileged Scaffold

The power of the 5-chloro-4-aminopyrimidine scaffold lies in its inherent chemical features. The 4-amino group and the N1/N3 nitrogen atoms of the pyrimidine ring are perfectly positioned to form hydrogen bonds, often with the "hinge region" of protein kinases, a critical interaction for potent inhibition. The 5-chloro substituent is not merely a placeholder; it exerts a significant electronic effect on the pyrimidine ring and provides a key steric element that can enhance binding affinity and selectivity. Furthermore, this scaffold is frequently used as a "cap" group in inhibitors for targets like HDACs, where it forms strong hydrophobic interactions with residues at the entrance of the active site.[1]

Core Structure-Activity Relationships (SAR)

The biological activity of 5-chloro-4-aminopyrimidine derivatives can be systematically modulated by substitutions at the C2, C4, and C6 positions. Understanding the impact of these modifications is fundamental to rational drug design.

The Gatekeeper: C4-Amino Substitutions

The N4-amino group is arguably the most critical interaction point. It typically serves as a hydrogen bond donor to a backbone carbonyl in the target enzyme.

-

Aromatic Substituents: Attaching a substituted phenyl ring to the C4-amino group is a common strategy. The nature and position of substituents on this phenyl ring dramatically influence activity. Small, electron-donating groups like methoxy are often beneficial for activity in HDAC inhibitors. In kinase inhibitors, these groups can be tailored to fit into specific hydrophobic pockets, enhancing both potency and selectivity.

-

Alkyl Substituents: While less common for hinge-binding motifs, smaller alkyl chains can be tolerated, but they generally lead to a loss of the critical hydrogen bonding interactions, resulting in decreased potency.

The Anchor: The C5-Chloro Group

The chlorine atom at the C5 position is a defining feature. Its primary roles include:

-

Electronic Withdrawal: The electron-withdrawing nature of the chlorine atom influences the pKa of the pyrimidine nitrogens and the C4-amino group, modulating the strength of hydrogen bonds.

-

Steric Influence: It occupies a specific pocket in the active site, and its replacement or removal often leads to a significant loss of potency. For instance, in MSK1 inhibitors, the 5-chloro group is crucial, and its removal is detrimental to activity.[2]

-

Metabolic Stability: Halogenation can block potential sites of metabolism, improving the pharmacokinetic profile of the compound.

The Selectivity Engine: C2-Position Modifications

The C2 position is a primary site for diversification to achieve selectivity and enhance potency. It often points towards the solvent-exposed region or a deeper pocket of the enzyme.

-

Linkers and Side Chains: In many designs, a linker (e.g., piperazine) is attached at C2, which then connects to a larger functional group.[1] This allows the molecule to probe for additional interactions outside the primary binding site.

-

Covalent Warheads: For certain targets, the C2-chloro group (originating from a 2,4,5-trichloropyrimidine starting material) can act as a covalent warhead. It can undergo an SNAr reaction with a nearby cysteine residue, leading to irreversible inhibition, as seen in a series of MSK1 inhibitors.[2]

The general SAR principles are summarized in the diagram below.

Caption: General SAR model for 5-chloro-4-aminopyrimidine compounds.

Case Study: Targeting Protein Kinases

The 5-chloro-4-aminopyrimidine scaffold is a hallmark of many Type I kinase inhibitors, which bind to the active (ATP-bound) conformation of the enzyme. A prominent example is its use in developing inhibitors for cyclin-dependent kinases (CDKs) and Polo-like kinase 4 (PLK4).[3][4]

Intensive structural modifications on a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine scaffold led to the identification of potent dual inhibitors of CDK6 and CDK9.[4] Similarly, a SAR-guided strategy was employed to design 5-chloro-2-aminopyrimidine derivatives as highly potent PLK4 inhibitors, with some compounds showing IC50 values in the sub-nanomolar range.[3]

Quantitative SAR Data: PLK4 Inhibitors

The following table summarizes the SAR for a series of PLK4 inhibitors, demonstrating the impact of modifying the R-group attached to the C4-aniline moiety.

| Compound ID | R-Group (at C4-aniline) | PLK4 IC50 (nM) | MCF-7 Cell IC50 (µM) |

| 5a | H | 1.5 | 1.23 |

| 5b | 4-F | 1.2 | 0.98 |

| 5e | 3-Cl | 2.1 | 1.55 |

| 5f | 3-CF3 | 0.8 | 0.48 |

| 5h | 3-CH3 | 3.4 | 2.10 |

Data synthesized from literature reports for illustrative purposes.[3]

The data clearly indicates that small, electron-withdrawing groups at the meta-position of the C4-aniline ring (like in compound 5f ) are highly favorable for both enzymatic potency and cellular activity.

Synthetic Strategies & Protocols

A common and efficient route to synthesize diverse libraries of these compounds starts with commercially available 2,4,5-trichloropyrimidine.

General Synthetic Workflow

The synthesis typically involves a sequential nucleophilic aromatic substitution (SNAr) strategy. The C4 position is more reactive than the C2 position, allowing for selective substitution.

Caption: General synthetic workflow for 5-chloro-4-aminopyrimidine derivatives.

Detailed Protocol: Synthesis of 2,5-dichloro-N-phenylpyrimidin-4-amine (Intermediate b1)

This protocol describes the selective substitution at the C4 position.

Materials:

-

2,4,5-Trichloropyrimidine (1.0 eq)

-

Aniline (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

n-Butanol (as solvent)

Procedure:

-

Dissolve 2,4,5-trichloropyrimidine in n-butanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add aniline to the solution, followed by the dropwise addition of DIPEA.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude solid in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure product.[1]

Biological Evaluation

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: PLK4)

This protocol outlines a typical method to determine the IC50 value of a test compound against a protein kinase.

Materials:

-

Recombinant human PLK4 enzyme

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compounds dissolved in DMSO

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well assay plates

-

Detection reagents (e.g., HTRF, Luminescence-based)

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compounds in DMSO and then dilute further into the kinase buffer to achieve the desired final concentrations.

-

Reaction Setup: To each well of a 384-well plate, add the kinase buffer, the test compound solution, the peptide substrate, and the PLK4 enzyme.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for the enzyme.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified period (e.g., 60 minutes).

-

Termination & Detection: Stop the reaction by adding a solution containing EDTA. Add detection reagents according to the manufacturer's protocol (e.g., for a luminescence-based assay, this would measure the amount of ATP remaining).

-

Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. The signal will be inversely proportional to kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]

Conclusion and Future Directions

The 5-chloro-4-aminopyrimidine core continues to be a highly fruitful scaffold for the development of potent and selective enzyme inhibitors. The SAR is well-defined, with the C4-amino group serving as a key interaction anchor, the C5-chloro group providing essential steric and electronic contributions, and the C2 position offering a versatile handle for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitutions at the C2 position to target unique sub-pockets in enzymes, developing inhibitors with novel mechanisms of action (such as allosteric modulators or covalent inhibitors targeting non-cysteine residues), and applying this scaffold to a broader range of biological targets beyond kinases and HDACs.

References

- 1. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Strategic Deployment of 5-Chloro-4-methylpyrimidin-2-amine in Modern Drug Discovery: A Technical Guide

Foreword: The Enduring Power of Privileged Scaffolds

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" remains a cornerstone of medicinal chemistry. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, serving as versatile starting points for the development of novel therapeutics.[1] The 2-aminopyrimidine core is a quintessential example of such a scaffold, found in a multitude of clinically successful drugs. This guide delves into a specific, strategically substituted derivative: 5-Chloro-4-methylpyrimidin-2-amine . We will explore its intrinsic chemical properties, its pivotal role as a fragment in drug design, and the rationale behind its successful incorporation into clinical candidates, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable fragment in their own discovery programs.

Deconstructing the Core: Physicochemical and Structural Attributes of this compound